3-[(6-acetyl-2-naphthalenyl)amino]alanine, also known as 2-amino-3-[(6-acetylnaphthalen-2-yl)amino]propanoic acid, is a synthetic amino acid that possesses unique fluorescent properties. This compound is particularly significant in molecular biology as it can be genetically encoded into proteins, enabling researchers to label proteins with fluorescence for various studies. Its chemical structure allows it to participate in biochemical reactions, making it a valuable tool in both research and industrial applications.
This compound can be sourced from various chemical suppliers and is classified under several categories, including:
The molecular formula for 3-[(6-acetyl-2-naphthalenyl)amino]alanine is , with a molecular weight of approximately 272.3 g/mol .
The synthesis of 3-[(6-acetyl-2-naphthalenyl)amino]alanine involves several steps that can vary depending on the desired purity and yield. A common synthetic route begins with the preparation of nitroso-β-naphthol, which is then reduced to aminonaphthol using sodium hydrosulfite in an alkaline medium. The aminonaphthol is subsequently reacted with L-alanine derivatives to form the final product .
Industrial production typically employs optimized reaction conditions to ensure high yield and purity, often involving crystallization and chromatography for purification. The final product is usually obtained as a white to yellow solid .
The structure of 3-[(6-acetyl-2-naphthalenyl)amino]alanine features a naphthalene ring substituted with an acetyl group and an amino acid moiety. The InChI representation of this compound is:
This structure allows for its incorporation into proteins during translation processes, which is critical for its function as a fluorescent probe .
3-[(6-acetyl-2-naphthalenyl)amino]alanine can undergo several types of chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled conditions to achieve desired outcomes.
The mechanism by which 3-[(6-acetyl-2-naphthalenyl)amino]alanine exerts its effects primarily involves its incorporation into proteins via genetic encoding. This incorporation allows for real-time visualization of protein dynamics through fluorescence microscopy. The compound interacts with various cellular proteins and signaling pathways, enabling detailed studies of protein behavior within living cells .
Relevant analyses indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
3-[(6-acetyl-2-naphthalenyl)amino]alanine has numerous applications in scientific research:
This compound's versatility makes it an essential tool in contemporary biochemical research and applications across multiple disciplines.
3-[(6-Acetyl-2-naphthalenyl)amino]Alanine, systematically named as 3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid, represents a structurally engineered fluorescent unnatural amino acid (UAA). Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol [4] [6]. This compound is classified within the category of naphthalene-based fluorophores due to its 6-acetylnaphthalenyl moiety, which serves as the chromophoric unit responsible for its fluorescence properties. The IUPAC name explicitly defines the attachment of the acetyl-substituted naphthalene group to the alanine backbone via an amino linkage at the beta-carbon [7]. It is commonly abbreviated as ANAP (or L-Anap for the L-enantiomer), reflecting its identity as an amino acid naphthalene probe [4] [10].
Structurally, ANAP consists of three key domains:
Table 1: Structural Components and Functional Roles of 3-[(6-Acetyl-2-naphthalenyl)amino]Alanine
| Structural Domain | Chemical Group | Functional Role |
|---|---|---|
| Amino Acid Backbone | –NH₂, –COOH | Genetic encodability; ribosomal incorporation into proteins |
| Linker | –CH₂– | Spatial separation of fluorophore from polypeptide backbone |
| Fluorophore | 6-Acetylnaphthalen-2-yl | Environment-sensitive fluorescence; solvatochromic emission shifts |
ANAP’s classification as a genetically encodable UAA stems from its compatibility with the ribosome and orthogonal aminoacyl-transfer ribonucleic acid (tRNA) synthetase/tRNA pairs. This allows site-specific replacement of natural amino acids during protein synthesis in vivo [2] [8]. Unlike canonical amino acids, its extended π-conjugated system exhibits unique photophysical properties, including a large Stokes shift and sensitivity to local dielectric constants, making it a probe for protein conformational dynamics [7].
Table 2: Key Identifiers and Properties of 3-[(6-Acetyl-2-naphthalenyl)amino]Alanine
| Property | Value |
|---|---|
| CAS Registry Number | 1185251-08-4 |
| IUPAC Name | 3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| SMILES Notation | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
| Fluorescence Characteristics | Polarity-sensitive excitation/emission |
The design of fluorescent UAAs like 3-[(6-acetyl-2-naphthalenyl)amino]Alanine evolved from foundational work in expanding the genetic code. Early efforts focused on chemically misacylated transfer ribonucleic acids, where tRNAs were manually charged with non-canonical amino acids for in vitro translation. For example, in the 1970s–1980s, researchers demonstrated that chemically acylated tRNAs could incorporate biophysical probes like Nε-azidobenzoyl-Lysine into proteins, albeit with limited site-specificity [2]. A breakthrough came with Schultz’s development of orthogonal aminoacyl-transfer ribonucleic acid synthetase (aaRS)/transfer ribonucleic acid (tRNA) pairs in the 1990s–2000s, enabling site-specific UAA incorporation in live cells. This involved evolving Methanococcus jannaschii tyrosyl-transfer ribonucleic acid synthetase to accept UAAs while rejecting natural amino acids [2] [8].
The Schultz lab’s pEVOL and pUltra plasmid systems (circa 2013) marked a critical advancement for multisite UAA incorporation. These plasmids encoded orthogonal Methanococcus jannaschii tyrosyl and Methanosarcina barkeri pyrrolysyl pairs, allowing dual incorporation of distinct UAAs (e.g., p-azido-L-phenylalanine and Nε-Boc-L-lysine) into a single protein like green fluorescent protein with ~20–25% wild-type expression efficiency [2]. This platform enabled UAAs with "click chemistry" handles (e.g., azides, alkynes) for bioorthogonal labeling, setting the stage for fluorophores like ANAP.
Table 3: Key Milestones in Unnatural Amino Acid Technology Leading to ANAP Development
| Year Range | Milestone | Significance |
|---|---|---|
| 1970s–1980s | Chemical aminoacylation of transfer ribonucleic acid | Proof-of-concept for ribosomal incorporation of UAAs via modified transfer ribonucleic acids |
| 1990s–2000s | Orthogonal aminoacyl-transfer ribonucleic acid synthetase/transfer ribonucleic acid evolution | Enabled site-specific UAA incorporation in Escherichia coli and yeast |
| 2000s–2010s | Plasmid systems (pEVOL, pUltra) for multisite incorporation | Streamlined dual-UAA mutagenesis for labeling and fluorescence studies |
| 2011 | Enantiospecific synthesis of L-Anap | Provided efficient route to genetically encodable, polarity-sensitive fluorescent UAA |
ANAP emerged as a solution to limitations in early fluorescent UAAs, such as short emission wavelengths and poor environmental sensitivity. In 2011, Xiang and colleagues published an enantiospecific six-step synthesis of the L-enantiomer of ANAP using a Fukuyama-Mitsunobu reaction as the key transformation. This route started with commercially available precursors and achieved high enantiomeric purity (>95%), essential for efficient ribosomal incorporation [10]. The synthesis involved:
ANAP’s utility was enhanced by its genetic encodability in eukaryotic systems. Unlike earlier fluorophores requiring in vitro charging, ANAP could be incorporated by engineered aminoacyl-transfer ribonucleic acid synthetases in response to amber stop codons (TAG), allowing real-time imaging in live mammalian cells and Xenopus laevis oocytes [7] [10]. Its fluorescence excitation (∼350–400 nm) and emission (∼450–550 nm) respond dynamically to local polarity changes, enabling studies of protein folding, ligand binding, and conformational transitions without disrupting native function [7]. This represented a paradigm shift from bulkier fluorescent protein tags like green fluorescent protein, which can perturb protein dynamics due to their size (~25 kDa) and oligomerization tendencies [3].
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